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Compound of Interest

Compound Name: 2-Methyleicosane

Cat. No.: B074224 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) and mass spectrometry (MS) spectral data for 2-methyleicosane, a branched-chain

alkane. The information presented herein is intended to support research and development

activities where the identification and characterization of this and similar long-chain

hydrocarbons are critical.

Mass Spectrometry Data
Mass spectrometry of 2-methyleicosane is typically performed using gas chromatography-

mass spectrometry (GC-MS) with electron ionization (EI). The resulting mass spectrum is

characterized by a molecular ion peak and a series of fragment ions that are indicative of the

compound's structure.

Key Mass Spectral Data
The electron ionization mass spectrum of 2-methyleicosane exhibits a molecular ion peak

(M+) at m/z 296, corresponding to its molecular weight.[1][2] The fragmentation pattern is

characteristic of a long-chain alkane with branching at the second carbon.
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m/z Relative Intensity (%) Assignment

43 100 [C₃H₇]⁺

57 95 [C₄H₉]⁺

71 60 [C₅H₁₁]⁺

85 40 [C₆H₁₃]⁺

296 5 [M]⁺

Note: The relative intensities are approximate and can vary slightly depending on the

instrument and experimental conditions. The table is based on data from the NIST Mass

Spectrometry Data Center.[1]

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)
The analysis of 2-methyleicosane is effectively achieved using GC-MS, which combines the

separation capabilities of gas chromatography with the detection power of mass spectrometry.

[3]

Instrumentation:

Gas Chromatograph: Equipped with a capillary column (e.g., DB-1 or equivalent nonpolar

polysiloxane).

Mass Spectrometer: Capable of electron ionization (EI) and quadrupole or ion trap mass

analysis.

GC Parameters:

Injection Mode: Splitless or split injection.

Injector Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate.
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Oven Temperature Program:

Initial temperature: 60 °C, hold for 2 minutes.

Ramp: 10 °C/min to 300 °C.

Final hold: 10 minutes at 300 °C.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Scan Range: m/z 40-400.

Nuclear Magnetic Resonance (NMR) Spectral Data
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic

molecules. For 2-methyleicosane, both ¹H and ¹³C NMR provide valuable structural

information. While publicly available, high-resolution spectra for 2-methyleicosane are limited,

the following sections provide expected chemical shifts based on the known ranges for

alkanes.[3]

Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 2-methyleicosane is expected to show signals in the aliphatic region

(δ 0.8-1.6 ppm). The signals for the protons on the long, unbranched portion of the chain will

overlap significantly, forming a broad multiplet.
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Proton Environment
Predicted Chemical

Shift (ppm)
Multiplicity Integration

CH₃ (C1) ~0.88 Doublet 3H

CH₃ (on C2) ~0.85 Doublet 3H

CH₂ (chain) ~1.25 Broad Multiplet ~34H

CH (C2) ~1.55 Multiplet 1H

Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum of 2-methyleicosane will display distinct signals for the methyl,

methylene, and methine carbons. The chemical shifts are sensitive to the local electronic

environment.

Carbon Environment Predicted Chemical Shift (ppm)

CH₃ (C1) ~22.7

CH₃ (on C2) ~19.8

CH (C2) ~34.5

CH₂ (C3) ~39.2

CH₂ (C4) ~27.5

CH₂ (chain interior) ~29.7

CH₂ (terminal region) ~31.9, ~22.7

Experimental Protocol: NMR Spectroscopy
Instrumentation:

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is

recommended for better signal dispersion, especially for the overlapping methylene signals

in the ¹H NMR spectrum.
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Sample Preparation:

Solvent: Deuterated chloroform (CDCl₃) is a common solvent for nonpolar compounds like 2-
methyleicosane.

Concentration: 5-10 mg of the sample dissolved in ~0.5 mL of the deuterated solvent.

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift

referencing (0 ppm).

Acquisition Parameters (Typical):

¹H NMR:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-10 ppm.

Number of Scans: 16-64.

Relaxation Delay: 1-2 seconds.

¹³C NMR:

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

Relaxation Delay: 2-5 seconds.

Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the spectral analysis of a compound like

2-methyleicosane.

Caption: Workflow for the spectral characterization of 2-methyleicosane.
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Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the spectroscopic data and

the structural features of 2-methyleicosane.

Caption: Relationship between spectral data and molecular structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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